molecular formula C16H22Cl2N2O B2453333 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946326-72-3

2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2453333
CAS No.: 946326-72-3
M. Wt: 329.27
InChI Key: ZNMKAIWJOPJJSF-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a piperidine ring substituted with an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with isopropylamine under reductive amination conditions.

    Benzamide Formation: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Substituted benzamides with different functional groups.

    Oxidation: Piperidine N-oxides.

    Reduction: Secondary amines.

Scientific Research Applications

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a potential therapeutic agent in drug discovery.

    Industry: In the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Lacks the piperidine ring and is less complex.

    N-((1-Isopropylpiperidin-4-yl)methyl)benzamide: Lacks the chlorine substituents on the benzene ring.

Uniqueness

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the combination of the dichlorobenzene moiety and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)14-4-3-13(17)9-15(14)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMKAIWJOPJJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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